5-Isopropoxypentan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-propan-2-yloxypentan-2-amine |
InChI |
InChI=1S/C8H19NO/c1-7(2)10-6-4-5-8(3)9/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
NZPBZHXWRKGNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCC(C)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 5 Isopropoxypentan 2 Amine
Direct Alkylation and Amination Strategies for the Formation of 5-Isopropoxypentan-2-amine
Direct alkylation is a foundational method for the formation of amines. This strategy typically involves the reaction of an alkyl halide with ammonia (B1221849) or a primary amine. In the context of this compound synthesis, this would involve a precursor such as 5-isopropoxy-2-halopentane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of ammonia acts as the nucleophile, displacing the halide from the alkyl chain.
A significant challenge in this approach is the potential for over-alkylation. wikipedia.orglibretexts.org The primary amine product is often more nucleophilic than the starting ammonia, leading to the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.com To favor the formation of the primary amine, a large excess of ammonia is typically employed. youtube.com
Table 1: Representative Reaction Parameters for Direct Alkylation
| Parameter | Value |
|---|---|
| Alkyl Halide | 5-isopropoxy-2-bromopentane |
| Aminating Agent | Ammonia (in large excess) |
| Solvent | Ethanol or Methanol |
| Temperature | 80-120 °C (in a sealed vessel) |
| Pressure | 5-10 atm |
An alternative to using ammonia is the Gabriel synthesis, which provides a method for the selective preparation of primary amines and avoids over-alkylation. libretexts.org This multi-step process involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.
Reductive Amination Approaches to the this compound Core Structure
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganicchemistrytutor.comnumberanalytics.com For the synthesis of this compound, the corresponding ketone, 5-isopropoxy-2-pentanone, serves as the starting material. The reaction proceeds in two main steps: the formation of an imine intermediate through the reaction of the ketone with an amine source (often ammonia), followed by the reduction of the imine to the target amine. wikipedia.orgorganicchemistrytutor.com
This process can be carried out in a one-pot reaction, where the ketone, amine source, and a reducing agent are combined. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is also a common reduction method. wikipedia.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions |
|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid |
| Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) | Ethanol or Methanol, Elevated pressure |
The synthesis of the precursor, 5-isopropoxy-2-pentanone, can be achieved through various established synthetic routes, including the oxidation of the corresponding secondary alcohol, 5-isopropoxypentan-2-ol.
Stereoselective Synthesis of Enantiomeric Forms of this compound
The stereoselective synthesis of the enantiomers of this compound, (R)- and (S)-5-isopropoxypentan-2-amine, is of significant interest as chirality is a key factor in the biological activity of many molecules. Asymmetric synthesis can be achieved through several strategies.
One common approach is the use of a chiral auxiliary. ethz.ch For instance, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be reacted with 5-isopropoxy-2-pentanone to form a chiral imine. Subsequent reduction of this imine proceeds with diastereoselectivity, and the chiral auxiliary can then be removed to yield the enantiomerically enriched target amine. The Ellman auxiliary (tert-butanesulfinamide) is another powerful tool for the asymmetric synthesis of chiral amines. harvard.edu
Alternatively, enzymatic or chemo-catalytic asymmetric reductive amination can be employed. Transaminases are enzymes that can catalyze the conversion of a ketone to a chiral amine with high enantioselectivity. tudelft.nl Chiral metal catalysts, often based on iridium or rhodium complexed with chiral ligands, can also facilitate the asymmetric hydrogenation of imines. d-nb.info
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Description |
|---|---|
| Chiral Auxiliary | Use of a recoverable chiral molecule to direct the stereochemical outcome of the reaction. |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. |
Green Chemistry Approaches to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. tandfonline.com In the synthesis of this compound, several green approaches can be considered. The use of catalytic methods, such as catalytic reductive amination, is inherently greener than stoichiometric reactions as it reduces waste. acs.org
The replacement of hazardous solvents with more environmentally friendly alternatives, such as water or ionic liquids, is another key aspect of green chemistry. mdpi.com For instance, some reductive aminations can be performed in aqueous media. tandfonline.com Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is also a critical consideration. acs.org Reactions with high atom economy, such as catalytic hydrogenations, are preferred.
Biocatalysis, using enzymes like transaminases for stereoselective synthesis, represents a significant advancement in green chemistry. tudelft.nl These reactions are often performed under mild conditions in aqueous environments and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-5-Isopropoxypentan-2-amine |
| (S)-5-Isopropoxypentan-2-amine |
| 5-isopropoxy-2-halopentane |
| 5-isopropoxy-2-bromopentane |
| Ammonia |
| Potassium phthalimide |
| 5-isopropoxy-2-pentanone |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Raney nickel |
| Palladium on carbon |
| 5-isopropoxypentan-2-ol |
| (R)-α-methylbenzylamine |
| (S)-α-methylbenzylamine |
Chemical Reactivity and Mechanistic Studies of 5 Isopropoxypentan 2 Amine
Nucleophilicity and Basicity of the Amine Functionality in 5-Isopropoxypentan-2-amine
The amine functionality in this compound is characterized by the lone pair of electrons on the nitrogen atom, which is central to its nucleophilic and basic properties. mdpi.com As a primary alkylamine, it is a good nucleophile, readily attacking electron-deficient centers. testbook.com The basicity of an amine is typically expressed by the pKa of its conjugate acid. For simple primary alkylamines, the pKa values of their conjugate acids generally fall within the range of 10 to 11. pressbooks.pubunizin.org
The isopropoxy group, being an electron-donating group through inductive effects, is expected to slightly increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to a simple pentanamine. However, the ether oxygen can also withdraw electron density inductively, which might slightly counteract this effect. A reasonable estimate for the pKa of the conjugate acid of this compound would be in the range of 10.5 to 11.0, similar to other primary alkylamines.
Table 1: Estimated Basicity of this compound in Comparison to Related Amines
| Compound | Structure | pKa of Conjugate Acid (approx.) |
| Ammonia (B1221849) | NH₃ | 9.26 pressbooks.pub |
| Propylamine (B44156) | CH₃CH₂CH₂NH₂ | 10.71 pressbooks.pub |
| This compound | CH₃CH(NH₂)CH₂CH₂OCH(CH₃)₂ | 10.5 - 11.0 (estimated) |
| Diethylamine | (CH₃CH₂)₂NH | 10.98 unizin.org |
Data for ammonia and propylamine are from established sources for comparison. pressbooks.pub
Influence of the Isopropoxy Moiety on the Electronic and Steric Properties of this compound
The isopropoxy group exerts both electronic and steric influences on the reactivity of this compound.
Electronic Effects: The oxygen atom in the isopropoxy group is electronegative and can withdraw electron density from the alkyl chain via an inductive effect (-I effect). This can slightly decrease the nucleophilicity and basicity of the amine. Conversely, the alkyl groups of the isopropoxy moiety are electron-donating (+I effect), which can partially offset the electron-withdrawing nature of the ether oxygen.
Steric Effects: The bulky isopropoxy group can introduce steric hindrance, which may affect the accessibility of the amine's lone pair to electrophiles. This steric bulk is particularly relevant in reactions where the transition state is crowded. The degree of steric hindrance can influence the regioselectivity and reaction rates of various transformations. numberanalytics.com For instance, in reactions with bulky electrophiles, the approach to the nitrogen atom might be impeded.
Reaction Pathways with Electrophilic Reagents and Derivatization Patterns
As a primary amine, this compound readily reacts with a variety of electrophilic reagents, leading to a range of derivatized products.
Acylation: Reaction with acyl chlorides or acid anhydrides yields N-substituted amides. testbook.comlibretexts.orglibretexts.orgsavemyexams.com For example, the reaction with acetyl chloride would produce N-(5-isopropoxypentan-2-yl)acetamide. This reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgsavemyexams.com
Reaction with Aldehydes and Ketones: this compound reacts with aldehydes and ketones to form imines (Schiff bases). chemistrysteps.comlibretexts.orgpressbooks.pubjove.comyoutube.com This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. The reaction is reversible and can be driven to completion by removing water from the reaction mixture.
Alkylation: The primary amine can be alkylated by alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated products.
Table 2: Common Derivatization Reactions of this compound
| Electrophilic Reagent | Product Type | General Reaction |
| Acyl Chloride (e.g., RCOCl) | N-Substituted Amide | R'-NH₂ + RCOCl → R'-NHCOR + HCl |
| Aldehyde (e.g., R'CHO) | Imine (Schiff Base) | R''-NH₂ + R'CHO → R''-N=CHR' + H₂O |
| Ketone (e.g., R'COR'') | Imine (Schiff Base) | R'''-NH₂ + R'COR'' → R'''-N=CR'R'' + H₂O |
Intermolecular and Intramolecular Hydrogen Bonding Networks Involving this compound
The presence of both a primary amine (a hydrogen bond donor and acceptor) and an ether oxygen (a hydrogen bond acceptor) allows this compound to participate in various hydrogen bonding interactions. libretexts.orgcurlyarrows.comlibretexts.org
Intermolecular Hydrogen Bonding: The N-H bonds of the amine group can act as hydrogen bond donors to the oxygen atom of the isopropoxy group or the nitrogen atom of another molecule. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. mdpi.comwikipedia.org These intermolecular hydrogen bonds contribute to the physical properties of the compound, such as its boiling point and solubility.
Intramolecular Hydrogen Bonding: The molecule has the potential to form an intramolecular hydrogen bond between the amine proton and the ether oxygen, leading to a cyclic conformation. The stability of such a hydrogen bond would depend on the resulting ring size and geometry. Computational studies on similar amino ethers suggest that such interactions can significantly influence the conformational preferences of the molecule. d-nb.infomdpi.com
Metal Coordination Chemistry and Ligand Properties of this compound
This compound can act as a bidentate ligand, coordinating to metal ions through both the nitrogen atom of the amine group and the oxygen atom of the isopropoxy group. researchgate.netacs.orgrsc.orgresearchgate.net The formation of a stable chelate ring enhances the stability of the resulting metal complex compared to coordination with monodentate amine or ether ligands.
The stability of these complexes is quantified by their stability constants (log K). For example, copper(II) ions are known to form stable complexes with amines. researchgate.netnih.govoup.comissr.edu.khresearchgate.net The stability of a Cu(II) complex with this compound would be influenced by the chelate effect and the electronic and steric properties of the ligand.
Table 3: Estimated Stability Constants for Copper(II) Complexes with Amine Ligands
| Ligand | Log K₁ (approx.) |
| Ammonia | 4.15 |
| Ethylenediamine (B42938) | 10.55 |
| This compound (as bidentate ligand) | (estimated to be significant due to chelate effect) |
Data for ammonia and ethylenediamine are provided for comparison. The stability constant for this compound is expected to be significant due to the formation of a stable chelate ring.
The coordination geometry and the properties of the resulting metal complexes would depend on the specific metal ion, the stoichiometry of the reaction, and the reaction conditions.
Advanced Spectroscopic and Structural Characterization of 5 Isopropoxypentan 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamic behavior of 5-Isopropoxypentan-2-amine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's three-dimensional structure and conformational preferences can be assembled.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.
Amine Protons (NH₂): A broad singlet is expected for the two amine protons, typically in the range of 1.5-3.0 ppm. The exact chemical shift and broadness of this peak can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. pressbooks.pub
CH-NH₂ Proton (H-2): This methine proton, being directly attached to the carbon bearing the amino group, will be deshielded and is expected to appear as a multiplet around 2.8-3.2 ppm. It will be coupled to the protons on the adjacent methyl group (C-1) and the methylene (B1212753) group (C-3).
Isopropoxy CH Proton: The methine proton of the isopropoxy group is anticipated to be a septet around 3.5-3.7 ppm due to coupling with the six equivalent methyl protons. spectrabase.com
CH₂-O Protons (H-5): The methylene protons adjacent to the ether oxygen will be deshielded, appearing as a triplet around 3.4-3.6 ppm.
Alkyl Chain Protons (H-3, H-4): The methylene protons of the pentane (B18724) backbone will appear as complex multiplets in the upfield region, typically between 1.2 and 1.7 ppm.
Methyl Protons: The methyl group at C-1 will appear as a doublet around 1.1-1.3 ppm, coupled to the H-2 proton. The two equivalent methyl groups of the isopropoxy moiety will produce a doublet at a similar chemical shift, around 1.1-1.2 ppm. spectrabase.comchemicalbook.com
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
C-2 (CH-NH₂): The carbon atom bonded to the nitrogen is expected to have a chemical shift in the range of 45-55 ppm. chemicalbook.com
C-5 (CH₂-O): The carbon atom bonded to the ether oxygen is predicted to be in the range of 68-72 ppm.
Isopropoxy CH Carbon: This carbon is expected to resonate around 70-75 ppm. spectrabase.com
Alkyl Chain Carbons (C-1, C-3, C-4): These carbons will appear in the upfield region of the spectrum, typically between 10 and 40 ppm. chemicalbook.com
Isopropoxy Methyl Carbons: The methyl carbons of the isopropoxy group are expected around 20-25 ppm. spectrabase.com
Conformational and Dynamic Analysis
Due to the flexible nature of the pentane chain, this compound can exist in numerous conformations. At room temperature, rapid bond rotation would likely result in an averaged NMR spectrum. However, variable-temperature NMR studies could provide insights into the energy barriers between different conformers. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to identify through-space correlations between protons, helping to deduce the preferred spatial arrangement of the alkyl chain and the isopropoxy group. researchgate.net The presence of bulky groups and potential intramolecular hydrogen bonding between the amine and ether functionalities could influence the conformational equilibrium. mdpi.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 (CH₃) | 1.1 - 1.3 | Doublet | ~6-7 |
| H-2 (CH) | 2.8 - 3.2 | Multiplet | - |
| H-3 (CH₂) | 1.2 - 1.7 | Multiplet | - |
| H-4 (CH₂) | 1.2 - 1.7 | Multiplet | - |
| H-5 (CH₂) | 3.4 - 3.6 | Triplet | ~6-7 |
| Isopropoxy CH | 3.5 - 3.7 | Septet | ~6 |
| Isopropoxy CH₃ | 1.1 - 1.2 | Doublet | ~6 |
| NH₂ | 1.5 - 3.0 | Broad Singlet | - |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~10-15 |
| C-2 | ~45-55 |
| C-3 | ~30-40 |
| C-4 | ~20-30 |
| C-5 | ~68-72 |
| Isopropoxy CH | ~70-75 |
| Isopropoxy CH₃ | ~20-25 |
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Group Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular and intramolecular interactions.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amine and ether groups.
N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹. pressbooks.pubwpmucdn.com The asymmetric stretch appears at a higher frequency (around 3370 cm⁻¹) and the symmetric stretch at a lower frequency (around 3290 cm⁻¹). msu.edu The presence and broadness of these peaks can indicate hydrogen bonding.
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). wpmucdn.com
N-H Bending: A characteristic scissoring vibration for the primary amine group is expected in the range of 1580-1650 cm⁻¹. msu.edu
C-O-C Stretching: A strong, characteristic band for the ether linkage is predicted to appear in the 1085-1150 cm⁻¹ region. wpmucdn.comuobabylon.edu.iq
C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears in the 1000-1250 cm⁻¹ range. msu.edu
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.
C-C and C-H Vibrations: The hydrocarbon backbone will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the molecule's structure.
Symmetric Vibrations: Symmetric stretching vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. This can be useful for confirming the presence of certain structural motifs.
The combination of IR and Raman data would allow for a comprehensive vibrational assignment, and any shifts from expected values could suggest specific conformational preferences or strong hydrogen bonding interactions between the amine and ether moieties.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Asymmetric Stretch | IR | ~3370 | Medium |
| N-H Symmetric Stretch | IR | ~3290 | Medium |
| C-H Aliphatic Stretch | IR/Raman | 2850-2960 | Strong (IR), Medium (Raman) |
| N-H Bending (Scissoring) | IR | 1580-1650 | Medium to Strong |
| C-O-C Asymmetric Stretch | IR | 1085-1150 | Strong |
| C-N Stretch | IR | 1000-1250 | Medium to Weak |
High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways and Structural Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.
Molecular Ion
As a compound containing a single nitrogen atom, this compound has an odd nominal molecular weight. According to the nitrogen rule, its molecular ion peak ([M]⁺•) will have an odd mass-to-charge ratio (m/z). scribd.com The molecular ion peak may be weak or absent in electron ionization (EI) mass spectra of aliphatic amines. ddugu.ac.in
Key Fragmentation Pathways
The fragmentation of this compound is expected to be directed by the two functional groups, the amine and the ether.
α-Cleavage at the Amine: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org For this compound, this can occur in two ways:
Loss of a propyl radical to form a resonance-stabilized iminium ion at m/z 44. This is often the base peak in the mass spectra of similar primary amines. libretexts.org
Loss of a methyl radical to form an iminium ion at m/z 130 (assuming fragmentation of the pentyl chain attached to the nitrogen). A more likely fragmentation would be the loss of the isopropoxypropyl radical leading to the same m/z 44 ion.
Cleavage at the Ether Linkage: Ethers can also undergo α-cleavage adjacent to the oxygen atom. scribd.comwhitman.edu
Cleavage of the C-O bond can lead to the formation of an isopropoxy radical and a C₅H₁₂N⁺ ion (m/z 86) or an isopropyl cation (m/z 43) and a C₅H₁₂NO radical.
Cleavage alpha to the ether oxygen within the pentyl chain could result in the loss of an ethyl radical, leading to a fragment at m/z 116.
The high-resolution capabilities of the mass spectrometer would allow for the determination of the exact elemental composition of each fragment ion, which is crucial for proposing and confirming the fragmentation mechanisms.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 145 | [C₈H₁₉NO]⁺• | Molecular Ion |
| 44 | [CH₃CH=NH₂]⁺ | α-Cleavage at amine, loss of C₆H₁₃O• |
| 86 | [C₅H₁₂N]⁺ | Cleavage of C-O bond, loss of C₃H₇O• |
| 43 | [CH(CH₃)₂]⁺ | Cleavage of C-O bond, formation of isopropyl cation |
| 59 | [O=CH(CH₃)₂]⁺ | Rearrangement and cleavage |
X-ray Crystallography of Crystalline Derivatives and Complexes of this compound
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org However, obtaining a single crystal of a simple, flexible, and low-melting aliphatic amine like this compound can be challenging.
Formation of Crystalline Derivatives
To facilitate crystallization, this compound can be converted into a crystalline salt by reacting it with a suitable acid. The resulting ammonium (B1175870) salt often has a higher melting point and greater propensity to form well-ordered crystals. researchgate.netresearchgate.net A variety of acids, both organic (e.g., oxalic acid, benzoic acid) and inorganic (e.g., HCl, HBr), could be used for this purpose.
Structural Insights from Crystallography
A successful crystal structure determination of a derivative would provide invaluable information:
Conformation in the Solid State: The crystal structure would reveal the specific conformation adopted by the molecule in the crystal lattice, which could then be compared with the conformational preferences predicted by theoretical calculations and inferred from NMR data.
Intermolecular Interactions: The packing of the molecules in the crystal would be dictated by a network of intermolecular forces. For an ammonium salt of this compound, strong hydrogen bonds between the ammonium group (N⁺-H) and the counter-ion would be the dominant interactions. researchgate.net The ether oxygen could also participate as a hydrogen bond acceptor. researchgate.net
Chirality: Since this compound is chiral (due to the stereocenter at C-2), crystallization of a salt with a chiral acid could be used for chiral resolution. X-ray crystallography could then be used to determine the absolute configuration of the separated enantiomers.
While no crystal structure of this compound or its simple salts is currently available in public databases, studies on similar aliphatic amine salts have shown that they form extensive hydrogen-bonded networks, often leading to well-defined one-, two-, or three-dimensional supramolecular architectures. researchgate.netresearchgate.nettandfonline.com
Computational and Theoretical Investigations of 5 Isopropoxypentan 2 Amine
Quantum Chemical Calculations for Electronic Structure, Energetics, and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule like 5-Isopropoxypentan-2-amine. mdpi.comnih.gov These calculations can determine the molecule's optimized geometry, electronic energy, and the distribution of its molecular orbitals.
Key Parameters and Insights:
Optimized Geometry: Calculations would begin by finding the lowest energy conformation of the molecule. For this compound, this involves determining the preferred dihedral angles around the C-O and C-N bonds. For instance, a typical C-N bond length in aliphatic amines is calculated to be around 1.47 Å. mdpi.com
HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For an amine, the HOMO is typically localized on the nitrogen atom's lone pair, making it the primary site for electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. The region around the nitrogen atom is expected to have a negative electrostatic potential due to the lone pair, making it a nucleophilic center. The hydrogen atoms of the amine group will exhibit a positive potential.
Energetic Properties: Quantum chemical methods can predict key energetic parameters. These descriptors are often used to evaluate the potential of similar molecules, for example, as corrosion inhibitors. nih.gov
Illustrative Data Table: Predicted Quantum Chemical Properties
The following table presents hypothetical, yet representative, quantum chemical data for this compound, based on typical values for aliphatic amines and ethers calculated at the DFT/B3LYP/6-311g-dp level of theory. mdpi.com
| Property | Predicted Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| Energy of LUMO | 2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment (µ) | ~1.5 D | Indicates overall molecular polarity |
| C-N Bond Length | ~1.47 Å | Standard bond length for aliphatic amines mdpi.com |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.netmdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape.
Key Insights from MD Simulations:
Conformational Sampling: MD simulations can sample a vast number of possible conformations by simulating the movement of atoms over time. This would reveal the most populated shapes of this compound in different environments (e.g., in a vacuum or in a solvent).
Dihedral Angle Distributions: Analysis of the MD trajectory would show the preferred rotational angles around the single bonds, particularly the C-C-O-C and C-C-N bonds. This provides insight into the steric and electronic effects governing the molecule's shape.
Solvent Effects: By including solvent molecules in the simulation box, one can study how interactions with the solvent (e.g., water) influence the conformational preferences of the molecule. The ether and amine groups are expected to form hydrogen bonds with protic solvents. acs.org
Flexibility and Dynamics: MD simulations quantify the flexibility of different parts of the molecule. The isopropoxy and pentyl amine chains have multiple rotatable bonds, and MD can show how these parts move relative to each other. chemscene.com
Illustrative Data Table: Conformational Analysis from a Hypothetical MD Simulation
| Dihedral Angle | Most Populated Range (degrees) | Description |
| C1-C2-N-H | 60, 180, -60 | Rotation around the C-N bond |
| C3-C4-O-C(isopropyl) | 180 (anti), ±60 (gauche) | Rotation around the ether C-O bond |
| C2-C3-C4-C5 | 180 (anti) | Preference for an extended alkyl chain |
Prediction of Spectroscopic Parameters and Chemical Shifts for this compound
Computational methods can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netorganicchemistrydata.org These predictions are valuable for structure verification and interpretation of experimental spectra.
Predicting NMR Spectra:
¹H and ¹³C Chemical Shifts: The chemical shifts of the hydrogen and carbon atoms in this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. liverpool.ac.uk The predicted shifts are then compared to a reference compound like tetramethylsilane (B1202638) (TMS). acdlabs.com
Influence of Functional Groups: The electronegative oxygen and nitrogen atoms will have a significant impact on the chemical shifts of nearby atoms. Protons on the carbon adjacent to the oxygen (the isopropoxy group) and the nitrogen (the amine group) are expected to be deshielded and appear at a lower field in the ¹H NMR spectrum. libretexts.org Similarly, the corresponding carbon atoms will show a downfield shift in the ¹³C NMR spectrum. organicchemistrydata.org
Illustrative Data Table: Predicted ¹H NMR Chemical Shifts
This table shows estimated ¹H NMR chemical shifts for this compound. The values are based on standard chemical shift ranges for similar functional groups. acdlabs.comlibretexts.org
| Proton Environment | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| -CH(CH₃)₂ | 3.5 - 3.7 | septet |
| -OCH(CH₃)₂ | ~1.1 | doublet |
| -CH₂-O- | 3.3 - 3.5 | triplet |
| -NH₂ | 1.0 - 2.5 | singlet (broad) |
| -CH(NH₂)CH₃ | 2.8 - 3.0 | sextet |
| -CH(NH₂)CH₃ | ~1.0 | doublet |
| -CH₂-CH₂-CH₂- | 1.3 - 1.5 | multiplet |
Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. acs.orgacs.org For this compound, several reaction types could be explored.
Plausible Reaction Mechanisms to Study:
Nucleophilic Substitution/Addition: The primary amine group is a good nucleophile. mnstate.edu Theoretical studies could model its reaction with electrophiles like alkyl halides or carbonyl compounds. mnstate.edulibretexts.org This would involve locating the transition state for the nucleophilic attack and calculating the activation energy of the reaction.
Reaction with CO₂: Amines are known to react with carbon dioxide. Computational studies can elucidate the mechanism, which could involve the formation of a zwitterionic intermediate or a concerted pathway leading to a carbamic acid. acs.org
Oxidative Cleavage: The C-O bond in the related alkoxyamines can undergo cleavage. anu.edu.au Theoretical calculations could explore the stability of the this compound radical cation and the energetic barriers to its fragmentation.
Illustrative Data Table: Hypothetical Reaction Energetics
This table provides hypothetical activation energies for plausible reactions involving this compound, based on studies of similar amine reactions. acs.orgacs.org
| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |
| N-alkylation with CH₃Cl | DFT (B3LYP) | 15 - 20 |
| Reaction with CO₂ (concerted pathway) | DFT (B3LYP) | ~40 (uncatalyzed) |
| Addition to formaldehyde | DFT (B3LYP) | 10 - 15 |
Applications of 5 Isopropoxypentan 2 Amine in Chemical Synthesis and Materials Science
Utilization of 5-Isopropoxypentan-2-amine as a Versatile Building Block in Complex Molecule Synthesis
The structure of this compound, featuring both an amine and an isopropoxy group, makes it a valuable bifunctional building block for the synthesis of more complex molecules. In organic synthesis, such compounds can be strategically employed to construct carbon frameworks with precisely placed heteroatoms, which is a common requirement in the synthesis of natural products and medicinally relevant molecules. nih.gov The amine group provides a nucleophilic center for a variety of bond-forming reactions, while the ether linkage introduces flexibility and can influence the solubility and conformational properties of the target molecule.
The modular nature of this type of building block allows for its incorporation into larger structures through a series of controlled chemical reactions. nih.gov This approach is fundamental to modern retrosynthetic analysis, where complex target molecules are conceptually broken down into simpler, readily available fragments. nih.gov
Table 1: Potential Reactions for Incorporating this compound as a Building Block
| Reaction Type | Functional Group Utilized | Potential Product Class |
| Acylation | Amine | Amides, Carbamates |
| Alkylation | Amine | Substituted Amines |
| Reductive Amination | Amine | Higher Order Amines |
| Michael Addition | Amine | β-Amino Carbonyl Compounds |
Role of this compound as a Chiral Auxiliary or Ligand in Asymmetric Transformations
The presence of a stereocenter at the second carbon position of this compound makes it a candidate for use as a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. wikipedia.org
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a given reaction. While specific studies on this compound in this capacity are not widely documented, related chiral amines have been successfully employed in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Furthermore, chiral amines can serve as ligands for metal catalysts in asymmetric catalysis, influencing the stereochemical course of reactions such as hydrogenations and carbon-carbon bond formations. mdpi.com
Precursor in the Development of Novel Polymer Architectures and Specialty Chemical Manufacturing
The bifunctional nature of this compound also lends itself to the synthesis of novel polymers and specialty chemicals. The amine functionality can be used to initiate the polymerization of certain monomers or can be incorporated into polymer backbones to create functional materials. rsc.org For instance, amines are used in the production of polyamides and polyurethanes, and the isopropoxy group could impart unique solubility or thermal properties to the resulting polymer.
In the realm of specialty chemicals, amines are crucial intermediates in the manufacturing of a wide range of products, including agrochemicals, pharmaceuticals, and corrosion inhibitors. balajiamines.comindoaminesltd.com The specific structure of this compound could lead to the development of new specialty chemicals with tailored properties.
Table 2: Potential Polymerization and Specialty Chemical Applications
| Application Area | Role of this compound | Potential Outcome |
| Polymer Synthesis | Monomer or Initiator | Functionalized polymers with tailored properties |
| Specialty Chemicals | Intermediate | Development of new agrochemicals, pharmaceuticals, etc. |
Application of this compound in Surface Modification and Functional Material Design
The amine group in this compound is a key functional handle for the surface modification of materials. The ability to covalently attach organic molecules to the surface of inorganic substrates is crucial for creating functional materials with tailored properties. mdpi.commdpi.com For example, silica (B1680970) or metal oxide surfaces can be functionalized with amine-containing silanes to alter their surface energy, introduce specific binding sites, or to allow for the subsequent attachment of other molecules like fluorescent dyes or biomolecules. mdpi.com
The isopropoxy group in this compound could also play a role in the design of functional materials by influencing the self-assembly or packing of molecules on a surface, potentially leading to the creation of novel sensors, catalysts, or biocompatible coatings.
Emerging Research Avenues and Future Perspectives for 5 Isopropoxypentan 2 Amine
Development of Novel and Sustainable Synthetic Methodologies for Related Amino Ether Scaffolds
The synthesis of amino ethers, including structures related to 5-isopropoxypentan-2-amine, is an area of active research, with a growing emphasis on sustainability and efficiency. Traditional methods often rely on harsh reagents and multi-step procedures. However, new strategies are emerging to overcome these limitations.
One promising approach is the use of multicomponent reactions (MCRs) , which allow for the assembly of complex molecules like β-amino ethers in a single step from simple starting materials. For instance, a one-pot synthesis can be achieved by reacting an aryl amine, a ketone, and a cyclic ether or an alcohol, mediated by a TiCl₄/Zn/t-BuOOH system under mild conditions. beilstein-journals.org This method offers high selectivity and avoids the need to pre-form intermediates. beilstein-journals.org Another innovative route involves the synthesis of protected α-amino acids from allyl ethers, where the key step is the formation of an allylic amine. nih.gov
Mechanochemistry , or high-temperature ball milling, presents a solvent-free, sustainable alternative for synthesizing ethers. irb.hr This technique can lead to shorter reaction times, higher yields, and simplified workup procedures compared to conventional solution-based methods. irb.hr The development of such mechanochemical processes for the synthesis of this compound and its analogues could significantly reduce the environmental impact of their production. irb.hr
Furthermore, the Williamson ether synthesis, a classical method, is being refined to improve its green credentials. bartleby.com The choice of a suitable base, such as sodium hydride which produces hydrogen gas as the only byproduct, and the use of polar aprotic solvents can minimize side reactions and waste. bartleby.com Applying these optimized conditions to the synthesis of this compound could enhance its sustainability profile.
Future research in this area will likely focus on the development of catalytic, enantioselective methods to produce specific stereoisomers of this compound and related scaffolds, as chirality is often crucial for their intended applications. The use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted or sonochemical methods, will also be key areas of exploration. alfa-chemistry.com
Exploration of Underutilized Reactivity Modes and Catalytic Applications of this compound
The primary amine group in this compound is a versatile functional group with significant, yet not fully exploited, potential in catalysis. While primary amines are known to participate in various chemical transformations, their application as catalysts is a growing field of interest.
Primary amines can act as organocatalysts in a range of asymmetric reactions. For example, chiral primary amino acid-derived catalysts immobilized on polystyrene supports have shown excellent reactivity and enantioselectivity in researchgate.netnih.gov-Wittig rearrangements. nih.gov This suggests that this compound, being a chiral primary amine, could be explored as a catalyst for similar transformations, potentially offering unique reactivity and selectivity due to its isopropoxy group.
The direct use of unprotected primary alkylamines in reactions like photocatalytic hydroaminoalkylation of styrenes is another emerging area. acs.org This method allows for the formation of new carbon-carbon bonds at the α-position to the amine, providing access to complex amine structures. acs.org Investigating the participation of this compound in such photocatalytic reactions could lead to novel synthetic routes for valuable compounds.
Furthermore, the development of heterogeneous catalysts based on this compound could offer significant advantages in terms of catalyst recovery and reuse. nih.gov Immobilizing the amine onto a solid support could lead to more sustainable catalytic processes. The exploration of its use in areas like syngas conversion or as a ligand in transition-metal catalysis are also promising future directions. hidenanalytical.com The catalytic potential of primary amines is vast, and exploring these underutilized reactivity modes for this compound could unlock new applications in fine chemical synthesis. scispace.comresearchgate.net
Advancements in Automated Synthesis and High-Throughput Screening for this compound Derivatives
The synthesis and screening of libraries of chemical compounds are crucial for the discovery of new materials and bioactive molecules. Automated synthesis and high-throughput screening (HTS) are powerful tools that can accelerate this process.
Automated synthesis platforms , such as those combining solid-phase synthesis with continuous-flow technology, are enabling the rapid production of small molecules and their derivatives. springernature.comnih.gov These systems allow for precise control over reaction conditions and can be programmed to generate a library of compounds with diverse structures. nih.gov Applying this technology to this compound as a starting material could facilitate the creation of a wide range of derivatives for screening in various applications. For instance, an automated synthesizer could be used to systematically modify the amine or other parts of the molecule, leading to a library of novel compounds. nih.govbeilstein-journals.org
Once a library of derivatives is synthesized, high-throughput screening methods are needed to efficiently evaluate their properties. For chiral amines and their derivatives, fluorescence-based assays have been developed for the rapid determination of enantiomeric excess. nih.govnih.gov These assays often involve the self-assembly of the amine with a chiral fluorescent dye, where the resulting fluorescence intensity indicates the enantiomeric purity. researchgate.netnih.gov Such HTS methods would be invaluable for screening the products of asymmetric syntheses of this compound derivatives, allowing for the rapid identification of optimal reaction conditions and catalysts. researchgate.net
The integration of automated synthesis and HTS offers a powerful workflow for the discovery of new applications for this compound and its derivatives. This approach can significantly reduce the time and resources required for research and development, paving the way for new discoveries in areas such as drug development and materials science.
Integration of this compound Research with Principles of Green Chemistry and Circular Economy
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry to promote sustainability and reduce environmental impact. peptide.com The research and application of this compound can be significantly enhanced by integrating these principles from the outset.
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. pharmamanufacturing.com For the synthesis of this compound and its derivatives, this translates to:
Waste prevention : Designing synthetic routes with high atom economy that generate minimal waste. rsc.org
Safer solvents and auxiliaries : Replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). peptide.com
Use of renewable feedstocks : Exploring the synthesis of this compound from bio-based starting materials. pnas.org
Catalysis : Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. rsc.org
The circular economy aims to move away from the traditional linear "take-make-dispose" model to a more circular system where resources are reused and recycled. sustainability-directory.comefpia.eu In the context of this compound research, this could involve:
Designing for degradation : Developing derivatives that are biodegradable after their intended use.
Recycling and reuse : Implementing processes to recover and reuse solvents, catalysts, and unreacted starting materials. sustainability-directory.comorionpharma.com For example, solvents used in the synthesis could be recovered and purified for reuse, reducing the need for virgin solvents. orionpharma.com
By proactively incorporating green chemistry and circular economy principles, the research and eventual industrial application of this compound can be conducted in a more sustainable and environmentally responsible manner. This approach not only benefits the environment but can also lead to more efficient and economically viable processes. efpia.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
